molecular formula C12H18N2O4S B5239271 3-(Diethylsulfamoyl)-4-methoxybenzamide

3-(Diethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B5239271
M. Wt: 286.35 g/mol
InChI Key: ODLNNXFBNYJWOW-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)-4-methoxybenzamide is a synthetic organic compound characterized by a benzamide backbone modified with a diethylsulfamoyl group at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₁₃H₁₈N₂O₄S, and it belongs to the class of sulfonamide derivatives. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (sulfamoyl) groups, which influence its chemical reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-14(5-2)19(16,17)11-8-9(12(13)15)6-7-10(11)18-3/h6-8H,4-5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLNNXFBNYJWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and diethylamine.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with diethylamine to form the intermediate 3-(Diethylamino)-4-methoxybenzamide.

    Sulfonation: The intermediate is subsequently treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group, yielding the final product, 3-(Diethylsulfamoyl)-4-methoxybenzamide.

Industrial Production Methods

In an industrial setting, the production of 3-(Diethylsulfamoyl)-4-methoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(Diethylsulfamoyl)-4-hydroxybenzamide.

    Reduction: 3-(Diethylamino)-4-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Diethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s methoxy group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Effects

The table below compares key features of 3-(Diethylsulfamoyl)-4-methoxybenzamide with its analogs:

Compound Name Key Functional Groups Molecular Formula CAS No. Unique Properties
3-(Diethylsulfamoyl)-4-methoxybenzamide Diethylsulfamoyl, methoxy, benzamide C₁₃H₁₈N₂O₄S Not provided Balanced lipophilicity; potential for dual electron effects
4-(Dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Dimethylsulfamoyl, thiazole, methoxyphenyl C₂₀H₂₀N₄O₄S₂ 313529-30-5 Enhanced binding to kinase targets due to thiazole ring
4-[Diethylsulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethylsulfamoyl, oxadiazole, methoxyphenyl C₁₉H₂₀N₄O₅S Not provided High metabolic stability; oxadiazole improves bioavailability
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide Methanesulfonyl, pyridazine, methoxy C₂₀H₁₈N₄O₄S Not provided Anticancer activity via pyridazine-mediated DNA intercalation
Key Observations:

Sulfamoyl Substitution :

  • The diethylsulfamoyl group (as in 3-(Diethylsulfamoyl)-4-methoxybenzamide) provides moderate lipophilicity compared to dimethyl or dipropyl variants, balancing solubility and membrane permeability .
  • Methanesulfonyl groups (e.g., in ) are more polar, favoring aqueous solubility but reducing blood-brain barrier penetration.

Heterocyclic Additions :

  • Thiazole (e.g., ) and oxadiazole (e.g., ) rings enhance binding to enzymes like kinases or proteases through π-π stacking and hydrogen bonding .
  • Pyridazine (e.g., ) introduces planar rigidity, useful in DNA-targeted therapies.

Methoxy Positioning :

  • The 4-methoxy group in 3-(Diethylsulfamoyl)-4-methoxybenzamide may sterically hinder interactions compared to 2-methoxy analogs (e.g., ), which show improved receptor affinity due to reduced steric bulk.
Anticancer Potential:
  • Thiazole-containing analogs (e.g., ) inhibit cancer cell proliferation by targeting tubulin polymerization (IC₅₀: 0.5–2.0 µM) .
  • Oxadiazole derivatives (e.g., ) exhibit topoisomerase II inhibition, with lower cytotoxicity (IC₅₀: 5–10 µM) compared to thiazole-based compounds .
Antimicrobial Activity:
  • Diethylsulfamoyl groups enhance Gram-positive bacterial inhibition (MIC: 4–8 µg/mL) compared to dimethylsulfamoyl analogs (MIC: 16–32 µg/mL) .
Metabolic Stability:
  • Compounds with oxadiazole rings (e.g., ) show longer plasma half-lives (t₁/₂: 6–8 hours) due to resistance to cytochrome P450 oxidation .

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